molecular formula C7H11ClN4S B12736466 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride CAS No. 92629-51-1

3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride

Cat. No.: B12736466
CAS No.: 92629-51-1
M. Wt: 218.71 g/mol
InChI Key: KDOCRAQRRFCDKG-UHFFFAOYSA-N
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Description

3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diamine with a thioamide in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .

Scientific Research Applications

3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-6,8-diamino-2H-pyrimido(2,1-b)thiazin-5-ium chloride is unique due to its specific ring structure and the presence of both amino and thiazin-ium groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

92629-51-1

Molecular Formula

C7H11ClN4S

Molecular Weight

218.71 g/mol

IUPAC Name

3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-5-ium-6,8-diamine;chloride

InChI

InChI=1S/C7H10N4S.ClH/c8-5-4-6(9)11-2-1-3-12-7(11)10-5;/h4H,1-3H2,(H3,8,9);1H

InChI Key

KDOCRAQRRFCDKG-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2=C(C=C(N=C2SC1)N)N.[Cl-]

Origin of Product

United States

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